5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
CAS No.: 1448079-22-8
Cat. No.: VC6016266
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448079-22-8 |
---|---|
Molecular Formula | C16H18N2O3S |
Molecular Weight | 318.39 |
IUPAC Name | 5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20) |
Standard InChI Key | HABKZPUGTSGGAU-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₆H₁₈N₂O₃S; molecular weight: 318.39 g/mol) integrates three key moieties (Fig. 1):
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Isoxazole core: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with a cyclopropyl group at position 5.
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Hydroxyethylamide side chain: A 2-hydroxyethyl group linked to the isoxazole’s carboxamide function.
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4-(Methylthio)phenyl group: A sulfur-containing aromatic ring attached to the hydroxyethyl moiety.
This configuration enhances metabolic stability and target binding affinity compared to simpler isoxazole derivatives .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₃S |
Molecular Weight | 318.39 g/mol |
IUPAC Name | 5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
SMILES | CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
InChI Key | HABKZPUGTSGGAU-UHFFFAOYSA-N |
The methylthio group (S-CH₃) contributes to lipophilicity (logP ≈ 2.8), favoring membrane permeability, while the hydroxyethylamide moiety enhances solubility in polar solvents.
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.02–1.15 ppm (cyclopropyl CH₂), δ 2.50 ppm (S-CH₃), and δ 7.25–7.45 ppm (aromatic protons) confirm the structure.
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves three stages (Fig. 2):
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Isoxazole formation | NH₂OH·HCl, HCl, 80°C, 6 hr | 70–75 |
Amide coupling | EDC, DMF, rt, 12 hr | 60–70 |
Purification | Silica gel (hexane/EtOAc) | 45–65 |
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times (from 12 hr to 2 hr for amide coupling) and solvent-free cycloadditions, improving atom economy by 15–20% .
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits serine/threonine kinases (IC₅₀: 0.8–2.3 μM) by binding to the ATP pocket via hydrogen bonds between the carboxamide group and kinase hinge residues. Molecular dynamics simulations show a 12% higher binding energy compared to staurosporine analogs .
Table 3: Kinase Inhibition Profiles
Kinase | IC₅₀ (μM) | Selectivity Index (vs. PKA) |
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CDK2 | 0.8 | 8.5 |
GSK-3β | 1.2 | 6.2 |
p38 MAPK | 2.3 | 3.1 |
Anti-Inflammatory Effects
In RAW264.7 macrophages, the compound reduces LPS-induced TNF-α production by 78% at 10 μM through NF-κB pathway suppression. The methylthio group enhances cell uptake, achieving intracellular concentrations 3.2-fold higher than des-methylthio analogs.
Stability and Pharmacokinetics
In Vitro Stability
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Plasma stability: 92% remaining after 1 hr (human plasma, pH 7.4).
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Microsomal metabolism: Major metabolite is the sulfoxide derivative (t₁/₂: 45 min), formed via CYP3A4-mediated oxidation.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
Analog Modification | Kinase IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|
4-Methylthio phenyl | 0.8–2.3 | 0.12 |
4-Methoxy phenyl | 1.5–3.4 | 0.25 |
4-Chloro phenyl | 2.1–4.7 | 0.08 |
The methylthio group optimizes both potency and lipophilicity, outperforming electron-withdrawing substituents .
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